molecular formula C8H7ClO2S B1366571 (E)-2-Phenylethenesulfonyl chloride CAS No. 4091-26-3

(E)-2-Phenylethenesulfonyl chloride

Cat. No. B1366571
CAS RN: 4091-26-3
M. Wt: 202.66 g/mol
InChI Key: ONWRSBMOCIQLRK-VOTSOKGWSA-N
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Description

(E)-2-Phenylethenesulfonyl chloride, also known as PESC, is a chemical compound that is widely used in the field of organic synthesis. It is a colorless liquid that is highly reactive and is commonly used as a reagent in various chemical reactions. PESC is an important intermediate in the synthesis of a variety of organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Synthesis of Novel Compounds

  • (E)-2-Phenylethenesulfonyl chloride has been used in the synthesis of novel tricyclic and tetracyclic sultone scaffolds via intramolecular 1,3-dipolar cycloaddition reactions, leading to compounds like isoxazolidine and pyrrolizidine-annulated γ,δ-benzo-δ-sultones (Ghandi et al., 2012).

Chemical Synthesis Methods

  • It has been involved in the development of a new and efficient synthesis method for E-aryl ethenesulfonamides, starting from 1-hydroxy-1-arylalkanes. This process is noted for its easy availability of starting materials and its straightforward, one-pot procedure, making it an attractive method for preparing compounds used in chemical and pharmaceutical fields (Aramini et al., 2003).

Electrocatalytic Applications

  • The compound has been examined in the electrocatalytic reduction of arylethyl chlorides at silver cathodes in the presence of carbon dioxide. This process is significant for the electrosynthesis of important anti-inflammatory drugs (Isse et al., 2005).

Thermolysis and Structural Analysis

  • Studies have also been conducted on the thermolysis of 2-(phenylthio)ethanesulfonyl chloride, providing insights into the molecular structures and reaction dynamics of related compounds (King & Khemani, 1985).

Catalytic Reactions

  • Research includes its use in palladium-catalyzed desulfinylative C–C allylation of Grignard reagents and enolates, which is crucial for the development of new methods for the generation of C-C bonds, with applications in medicinal chemistry and material sciences (Volla et al., 2009).

properties

IUPAC Name

(E)-2-phenylethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWRSBMOCIQLRK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Phenylethenesulfonyl chloride

CAS RN

4091-26-3, 52147-97-4
Record name Styrene-beta-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styrene-β-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-phenylethene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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